

The Impact of BMS-813160 on Monocyte Migration: A Technical Overview

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Compound of Interest

Compound Name: BMS-813160

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Introduction

Monocyte migration is a critical process in the inflammatory response and is implicated in the pathogenesis of numerous diseases, including autoimmune disorders, cardiovascular disease, and cancer. The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a central role in orchestrating the egression of monocytes from the bone marrow and their recruitment to sites of inflammation.[1][2] Similarly, the C-C chemokine receptor 5 (CCR5) is involved in the trafficking of various immune cells, including monocytes and T-cells. **BMS-813160** is a potent, orally bioavailable small molecule that acts as a dual antagonist of both CCR2 and CCR5, thereby inhibiting the migration of inflammatory monocytes and macrophages.[1][2][3] This technical guide provides an in-depth overview of the effects of **BMS-813160** on monocyte migration, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Mechanism of Action

BMS-813160 exerts its inhibitory effect on monocyte migration by competitively binding to the CCR2 and CCR5 receptors on the surface of these cells.[4] This binding prevents the interaction of these receptors with their respective chemokine ligands (e.g., CCL2 for CCR2; CCL3, CCL4, CCL5 for CCR5), thereby blocking the downstream signaling cascades that lead to chemotaxis and cell migration.[1][2] The dual antagonism of both CCR2 and CCR5 may offer

a more comprehensive blockade of inflammatory monocyte recruitment compared to selective antagonists of a single receptor.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of **BMS-813160** in inhibiting monocyte migration and related activities.

Table 1: In Vitro Binding Affinity and Functional Activity of **BMS-813160**[\[5\]](#)

Target	Assay Type	Species	IC50 (nM)
CCR2	Binding	Human	6.2
CCR5	Binding	Human	3.6
CCR1	Binding	Human	>25,000
CCR4	Binding	Human	>40,000
CXCR2	Binding	Human	>40,000
CCR2	Chemotaxis	Human	0.8
CCR2	CD11b Activation	Human	4.8
CCR5	Chemotaxis	Human	1.1
CCR5	CD11b Activation	Human	5.7

Table 2: In Vivo Efficacy of **BMS-813160** in a Mouse Model of Peritonitis[\[1\]](#)

Treatment Group	Dose (mg/kg, p.o., BID)	Inhibition of Inflammatory Monocyte Infiltration (%)
Vehicle	-	0
BMS-813160	10	Dose-dependent reduction
BMS-813160	50	Dose-dependent reduction
BMS-813160	160	Dose-dependent reduction

Note: The source indicates a dose-dependent reduction without specifying the exact percentages for each dose.

Experimental Protocols

In Vitro Chemotaxis Assay

This protocol outlines a typical chemotaxis assay to evaluate the effect of **BMS-813160** on monocyte migration towards a chemoattractant.

1. Cell Preparation:

- Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation followed by magnetic-activated cell sorting (MACS) for CD14+ cells.
- Resuspend the isolated monocytes in a suitable assay buffer (e.g., RPMI with 0.5% BSA) at a concentration of 1×10^6 cells/mL.

2. Assay Setup:

- Use a multi-well chemotaxis chamber (e.g., Transwell® with a 5 µm pore size polycarbonate membrane).
- In the lower chamber, add the chemoattractant (e.g., recombinant human CCL2 at a concentration of 10 nM) in the assay buffer.
- In the upper chamber, add the monocyte cell suspension.
- Add **BMS-813160** at various concentrations to the upper chamber with the cells. Include a vehicle control (e.g., DMSO).

3. Incubation:

- Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 1 to 3 hours.

4. Quantification of Migration:

- After incubation, remove the upper chamber.
- The migrated cells in the lower chamber can be quantified using various methods:
- Cell Counting: Lyse the cells in the lower chamber and quantify the number of cells using a cell counter or a fluorescent DNA-binding dye (e.g., CyQUANT®).

- Flow Cytometry: Stain the migrated cells with a fluorescent antibody (e.g., anti-CD14) and acquire the data on a flow cytometer.

5. Data Analysis:

- Calculate the percentage of migrated cells for each concentration of **BMS-813160** relative to the vehicle control.
- Determine the IC50 value by plotting the percentage of inhibition against the log concentration of **BMS-813160** and fitting the data to a four-parameter logistic curve.

In Vivo Thioglycollate-Induced Peritonitis Model

This in vivo model is used to assess the ability of **BMS-813160** to inhibit the recruitment of inflammatory monocytes to the peritoneal cavity.[\[1\]](#)[\[2\]](#)

1. Animal Model:

- Use human-CCR2 knock-in mice to better reflect the human target engagement of **BMS-813160**, as the compound has moderate activity against the murine CCR2.[\[1\]](#)
- Acclimatize the animals for at least one week before the experiment.

2. Compound Administration:

- Administer **BMS-813160** orally (p.o.) twice a day (BID) for two days at the desired doses (e.g., 10, 50, and 160 mg/kg).[\[1\]](#)
- Administer a vehicle control to a separate group of animals.

3. Induction of Peritonitis:

- On day 1, one hour after the first dose of **BMS-813160**, inject 1 mL of sterile 3% thioglycollate medium intraperitoneally (i.p.) into each mouse to induce an inflammatory response and recruit monocytes.

4. Peritoneal Lavage:

- At 48 hours after the thioglycollate injection, euthanize the mice.
- Collect the peritoneal exudate cells by performing a peritoneal lavage with 5-10 mL of ice-cold PBS containing 2 mM EDTA.

5. Cell Staining and Analysis:

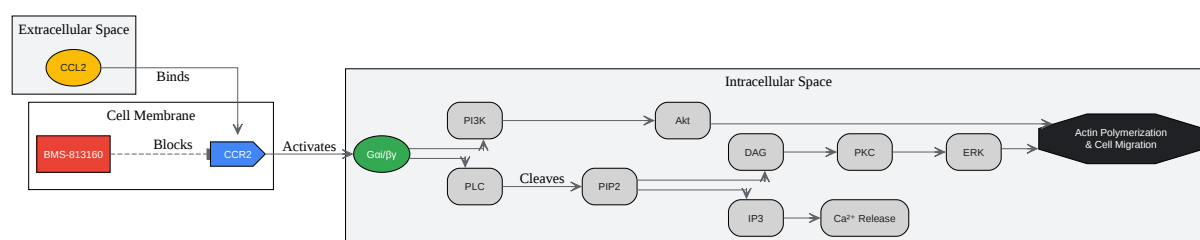
- Centrifuge the lavage fluid to pellet the cells.
- Resuspend the cells in FACS buffer (PBS with 1% BSA and 0.1% sodium azide).
- Stain the cells with fluorescently-labeled antibodies against specific cell surface markers to identify inflammatory monocytes (e.g., anti-CD11b, anti-Ly6C).
- Analyze the stained cells using a flow cytometer.

6. Data Analysis:

- Quantify the number of inflammatory monocytes (CD11b+/Ly6Chigh) in the peritoneal lavage fluid for each treatment group.
- Calculate the percentage of inhibition of monocyte infiltration in the **BMS-813160**-treated groups compared to the vehicle-treated group.

Visualizations

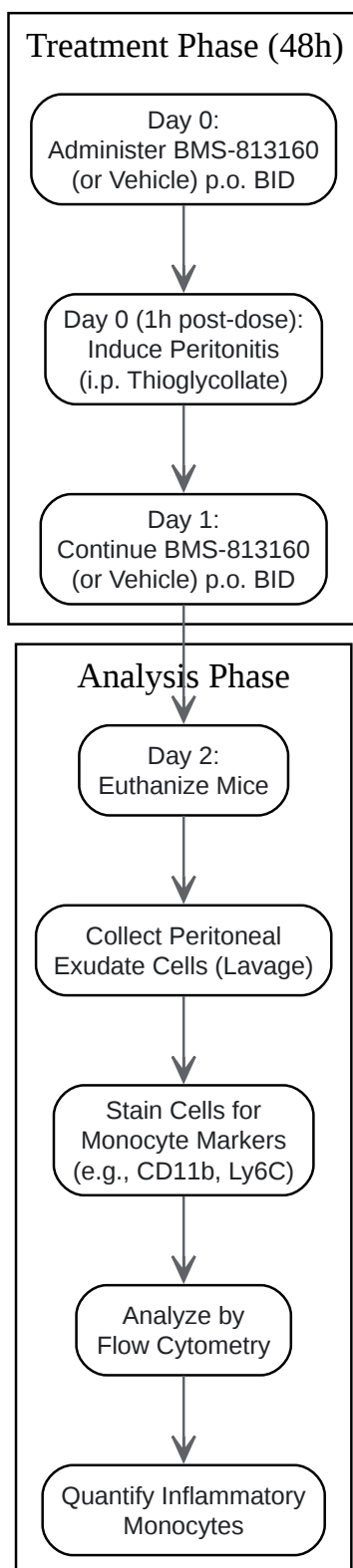
Signaling Pathways



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Caption: CCR2 signaling pathway and the inhibitory action of **BMS-813160**.

Experimental Workflow



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Caption: Workflow for the in vivo thioglycollate-induced peritonitis model.

Conclusion

BMS-813160 is a potent dual CCR2/CCR5 antagonist that effectively inhibits monocyte migration both in vitro and in vivo. Its mechanism of action, centered on blocking chemokine-mediated signaling, makes it a compelling candidate for therapeutic intervention in a variety of inflammatory and neoplastic diseases where monocyte recruitment is a key pathological driver. The experimental protocols detailed herein provide a framework for the continued investigation and evaluation of this and similar compounds in preclinical research settings.

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